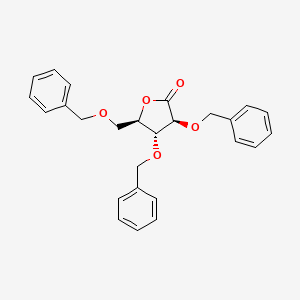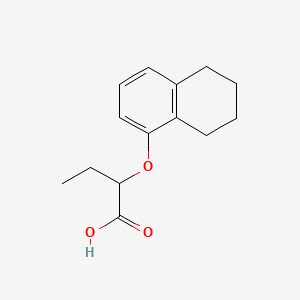
nickel subselenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel subselenide, with the chemical formula Ni(_3)Se(_2), is a metal-rich form of nickel selenide. It has been investigated for its potential as an electrocatalyst, particularly in oxygen evolution reactions under alkaline conditions . The compound has a structure similar to the sulfur mineral heazlewoodite, characterized by metal-metal bonding .
准备方法
Synthetic Routes and Reaction Conditions: Nickel subselenide can be synthesized through various methods, including electrodeposition and hydrothermal synthesis. Electrodeposition involves the reduction of nickel and selenium precursors on a conductive substrate under controlled conditions . The parameters such as pH, deposition potential, and substrate composition significantly influence the catalytic activity of the resulting films .
Industrial Production Methods: In industrial settings, this compound can be produced by mixing nickel and selenium precursors in a nitrogen-doped hollow carbon sphere (NHCS) matrix. This method enhances the bifunctional oxygen activity for applications like zinc-air batteries . The process involves synthesizing non-stoichiometric Ni(_{0.85})Se nanoparticles and modifying them on NHCS .
化学反应分析
Types of Reactions: Nickel subselenide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its high efficiency in oxygen evolution reactions (OER) and hydrogen evolution reactions (HER) under alkaline conditions .
Common Reagents and Conditions:
Oxidation: this compound acts as an electrocatalyst in OER, where it facilitates the oxidation of water to oxygen.
Reduction: In HER, this compound catalyzes the reduction of water to hydrogen.
Major Products:
Oxygen Evolution Reaction (OER): Oxygen (O(_2))
Hydrogen Evolution Reaction (HER): Hydrogen (H(_2))
科学研究应用
Nickel subselenide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Electrocatalysis: this compound is used as a high-efficiency electrocatalyst for OER and HER, making it valuable for water splitting and renewable energy applications
Biology and Medicine:
Biosensors: Due to its excellent catalytic properties, this compound can be used in the development of biosensors for detecting various biological molecules.
Industry:
Energy Storage: this compound is employed in zinc-air batteries as a bifunctional catalyst, enhancing the oxygen reduction and evolution reactions.
Carbon Dioxide Reduction: It is also used as an electrocatalyst for the selective reduction of carbon dioxide to carbon-rich products like ethanol and acetic acid.
作用机制
Nickel subselenide exerts its effects primarily through its catalytic activity. The compound’s structure, which includes metal-metal bonding, facilitates the adsorption and activation of reactant molecules on its surface . In OER, this compound lowers the overpotential required for the reaction, enhancing the efficiency of oxygen evolution . Similarly, in HER, it reduces the overpotential for hydrogen evolution, making the process more efficient .
相似化合物的比较
- Nickel Diselenide (NiSe(_2))
- Cobalt Selenide (CoSe(_2))
- Iron Selenide (FeSe(_2))
Uniqueness: Nickel subselenide stands out due to its metal-rich composition and unique structure, which contribute to its superior catalytic properties. Compared to nickel diselenide, this compound has a higher efficiency in OER and HER due to its lower overpotential and higher stability . Additionally, the incorporation of other metals like manganese can further enhance its catalytic performance .
属性
CAS 编号 |
12137-13-2 |
|---|---|
分子式 |
C20H22N2O6 |
分子量 |
0 |
同义词 |
nickel subselenide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





